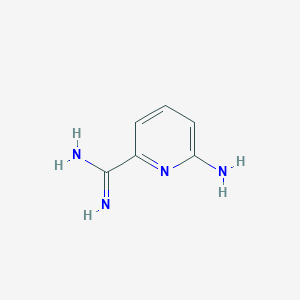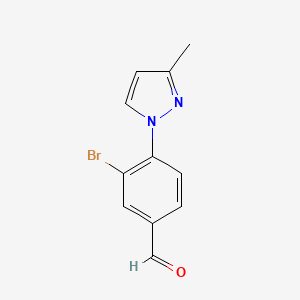
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a benzaldehyde moiety substituted with a bromine atom and a pyrazole ring, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable diketone or β-keto ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways . The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the bromine atom.
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the methyl-substituted pyrazole ring, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-bromo-4-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-4-5-14(13-8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3 |
InChI Key |
TTXDXOBKQWTCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(2,2-Dimethylpropyl)amino]propyl}dimethylamine](/img/structure/B13286447.png)
![4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13286459.png)
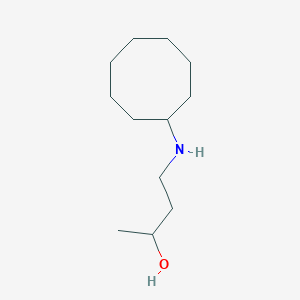
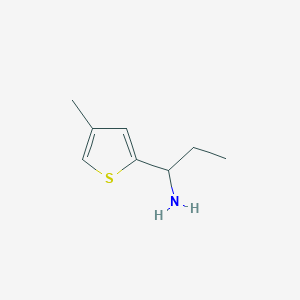
![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13286472.png)


![3-[(Hexylamino)methyl]phenol](/img/structure/B13286494.png)
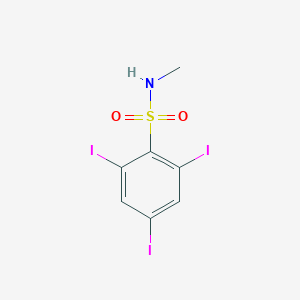
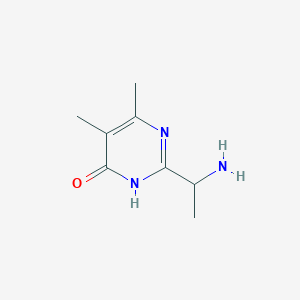
![1-Methylspiro[2.4]heptan-4-one](/img/structure/B13286513.png)
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13286526.png)
